(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenoxy group, a pyrido[1,2-a]pyrimidin-4-one core, and a cyano group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenoxy group: This step involves a nucleophilic substitution reaction where a bromophenol derivative reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate.
Formation of the cyano group: This can be introduced via a cyanation reaction using reagents such as potassium cyanide or sodium cyanide.
Formation of the final compound: The final step involves the coupling of the cyano intermediate with a cyclopentylamine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrido[1,2-a]pyrimidin-4-one core.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom in the bromophenoxy group.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.
Biochemical Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Anticancer Research: Preliminary studies may indicate potential anticancer activity, making it a candidate for further investigation.
Antimicrobial Agents: Its structure suggests potential antimicrobial properties.
Industry
Polymer Science: The compound can be used as a monomer or additive in the synthesis of advanced polymers.
Photocuring: It may serve as a photoinitiator in UV-curable coatings and adhesives.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide
- (2E)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide
Uniqueness
The presence of the bromophenoxy group in (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C24H21BrN4O3 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
(E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide |
InChI |
InChI=1S/C24H21BrN4O3/c1-15-5-4-12-29-21(15)28-23(32-19-10-8-17(25)9-11-19)20(24(29)31)13-16(14-26)22(30)27-18-6-2-3-7-18/h4-5,8-13,18H,2-3,6-7H2,1H3,(H,27,30)/b16-13+ |
InChI Key |
UXLXYAFIMNWHNH-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCCC3)OC4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCCC3)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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